molecular formula C18H19F3N4O B1425519 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide CAS No. 1208081-11-1

4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide

Cat. No. B1425519
M. Wt: 364.4 g/mol
InChI Key: FEQRRPMFTOUDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide” is a complex organic molecule. It is related to a class of compounds known as piperazines . Piperazines are a common structural motif found in many pharmaceuticals and agrochemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide”, specific properties such as melting point, boiling point, solubility, etc., are not provided in the available resources .

Scientific Research Applications

Metabolism in Chronic Myelogenous Leukemia Treatment

4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide, known as flumatinib, is being studied for its metabolism in patients with chronic myelogenous leukemia (CML). Flumatinib, a tyrosine kinase inhibitor, is in Phase I clinical trials in China. The study aimed to identify its metabolites in CML patients to understand its metabolic pathways in humans. Flumatinib was found to be the main form recovered in human plasma, urine, and feces, with metabolites resulting from N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis processes (Gong et al., 2010).

Anti-tubercular Properties

Another application is in the development of anti-tubercular agents. A series of derivatives of 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Some compounds showed significant activity, indicating potential for further development as anti-tubercular agents (Srinivasarao et al., 2020).

Antipsychotic Potential

Heterocyclic analogs of this compound were prepared and evaluated as potential antipsychotic agents. The study focused on binding to dopamine and serotonin receptors, revealing that two derivatives exhibited potent in vivo activities, suggesting potential as antipsychotic agents (Norman et al., 1996).

Antitumor Activity

Research has also been conducted on synthesizing and evaluating 2,4,6-trisubstituted pyrimidine derivatives containing the benzothiazole moiety, which includes the 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide structure. These compounds were tested against various cancer cells, showing moderate to strong antitumor activities (Li et al., 2020).

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine (a structural component of 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide) were synthesized and tested against various bacteria and fungi, showing potential as antimicrobial agents (Patel et al., 2012).

properties

IUPAC Name

4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O/c1-24-6-8-25(9-7-24)17-15(18(19,20)21)10-14(11-23-17)12-2-4-13(5-3-12)16(22)26/h2-5,10-11H,6-9H2,1H3,(H2,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQRRPMFTOUDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=N2)C3=CC=C(C=C3)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide
Reactant of Route 2
Reactant of Route 2
4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide
Reactant of Route 3
Reactant of Route 3
4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide
Reactant of Route 4
4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide
Reactant of Route 6
Reactant of Route 6
4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.